molecular formula C12H16O B11910269 5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene

5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B11910269
M. Wt: 176.25 g/mol
InChI Key: ZLMMSWOHDKSSFN-UHFFFAOYSA-N
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Description

5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of a methoxy group at the 5th position and a methyl group at the 8th position on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the alkylation of 5-methoxy-1,2,3,4-tetrahydronaphthalene with a methylating agent under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride or sulfuric acid to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Introduction of halogenated derivatives or other functional groups.

Scientific Research Applications

5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the naphthalene ring influence its binding affinity and reactivity with enzymes and receptors. The compound may exert its effects through modulation of signaling pathways and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1,2,3,4-tetrahydronaphthalene
  • 8-Methyl-1,2,3,4-tetrahydronaphthalene
  • 6-Methoxy-1,2,3,4-tetrahydronaphthalene

Uniqueness

5-Methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical and physical properties. This unique structure may result in different reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

5-methoxy-8-methyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C12H16O/c1-9-7-8-12(13-2)11-6-4-3-5-10(9)11/h7-8H,3-6H2,1-2H3

InChI Key

ZLMMSWOHDKSSFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=C(C=C1)OC

Origin of Product

United States

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